6-Methylpiperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

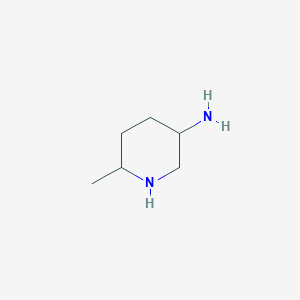

6-Methylpiperidin-3-amine is an organic compound with the molecular formula C6H14N2. It belongs to the class of piperidine derivatives, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpiperidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which yields six-membered cyclic amines in good to excellent yields . Another method involves the use of D-glutamine as a starting material to prepare (3R, 6S)-3-amino-6-methylpiperidine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective catalytic processes. These methods aim to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Methylpiperidin-3-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.

Biology: It is used in the study of biological processes involving piperidine-containing compounds.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methylpiperidin-3-amine involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives often act on specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methylpiperidin-3-amine include other piperidine derivatives such as:

Piperidine: The parent compound of the piperidine family.

1-Benzyl-6-methylpiperidin-3-amine: A derivative with a benzyl group attached.

6-Methyl-3-piperidinamine: Another closely related compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and amine group at the 3-position make it a valuable intermediate for synthesizing various biologically active compounds.

Biological Activity

6-Methylpiperidin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurotransmitter systems and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a methyl group at the 6-position and an amine group at the 3-position. Its molecular formula is C7H16N2, and it has a molar mass of approximately 128.22 g/mol.

Biological Activity Overview

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. Preliminary studies indicate its potential as a pharmacological agent in treating various neurological disorders.

- Dopaminergic Activity : Research suggests that this compound may influence dopamine receptor activity, which is crucial for mood regulation and cognitive functions.

- Serotonergic Activity : The compound's interaction with serotonin receptors indicates its potential role in mood disorders and anxiety management.

Case Studies

- Neuropharmacological Studies : A study reported that compounds similar to this compound exhibited significant effects on dopamine release in neuronal cultures, suggesting a possible mechanism for enhancing dopaminergic signaling .

- Behavioral Assessments : In animal models, administration of this compound resulted in altered behavior consistent with increased dopaminergic activity, such as enhanced locomotion and reduced anxiety-like behaviors .

Data Tables

| Study | Findings | Reference |

|---|---|---|

| Neuropharmacological Study | Increased dopamine release in neuronal cultures | |

| Behavioral Assessment | Enhanced locomotion, reduced anxiety-like behavior |

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies indicate that it has favorable absorption characteristics when administered orally, with moderate bioavailability.

Key Pharmacokinetic Parameters

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine as metabolites.

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

6-methylpiperidin-3-amine |

InChI |

InChI=1S/C6H14N2/c1-5-2-3-6(7)4-8-5/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

CEPZJYNJDFUBDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.